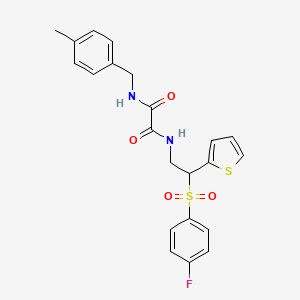
N-cyclopropyl-2-(p-tolyl)-4-tosyloxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .Applications De Recherche Scientifique
Enantioselective Synthesis
The use of cyclopropyl-containing compounds, like N-cyclopropyl-2-(p-tolyl)-4-tosyloxazol-5-amine, has been explored in enantioselective synthesis processes. Zhou et al. (2012) highlighted a Ni-catalyzed asymmetric ring-opening reaction of 2-substituted cyclopropane-1,1-dicarboxylates with aliphatic amines, using a chiral ligand. This method efficiently produces chiral γ-substituted γ-amino acid derivatives, which can be further transformed into multifunctionalized piperidines and γ-lactams, emphasizing the role of the side arm in the chiral ligand for achieving high enantioselectivity (Zhou, Wang, Li, Sun, & Tang, 2012).
Cyclopropanation of Nitrogen Heterocycles
Gagnon et al. (2007) developed a method for direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent. This approach facilitates the introduction of a cyclopropyl group onto the nitrogen of a heterocycle or an amide, expanding the toolbox for modifying nitrogenated compounds crucial in pharmaceutical development (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
Metal-Catalyzed Cyclopropanation
Recent advancements include copper-catalyzed Chan-Lam cyclopropanation reactions that facilitate the synthesis of small molecules containing cyclopropane-heteroatom linkages, which are essential in medicinal chemistry. Derosa et al. (2018) have developed a scalable method that uses potassium cyclopropyl trifluoroborate for O-cyclopropylation of phenols and N-cyclopropylation of azaheterocycles, showcasing the utility of cyclopropyl groups in the construction of complex molecules (Derosa, O'Duill, Holcomb, Boulous, Patman, Wang, Tran-Dube, McAlpine, & Engle, 2018).
Amination Reactions
The reactivity of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems has been explored for nucleophilic N-heterocyclic carbenes as catalyst modifiers. Grasa et al. (2001) demonstrated the use of such systems in amination reactions involving aryl chlorides, bromides, and iodides, expanding the scope of N-arylation and the synthesis of benzophenone imines, which are pivotal in synthesizing primary amines and N-aryl-substituted indoles (Grasa, Viciu, Huang, & Nolan, 2001).
Cyclization Reactions
Kaniraj and Maayan (2015) introduced a fast and efficient method for the cyclization of N-substituted glycine oligomers, peptoids, under microwave irradiation. This method enables the synthesis of cyclic peptoids with varied ring sizes and side chains by forming a new C-N bond through an SN2 reaction, highlighting the versatile applications of cyclopropyl groups in cyclic compound synthesis (Kaniraj & Maayan, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopropyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-3-7-15(8-4-13)18-22-20(19(25-18)21-16-9-10-16)26(23,24)17-11-5-14(2)6-12-17/h3-8,11-12,16,21H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIGJAZLPHLTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
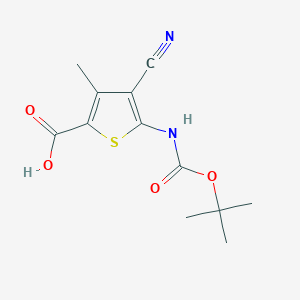

![(1R,2S)-2-(2,2-Dimethylpropyl)-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2934959.png)
![2-[(4-Chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2934960.png)
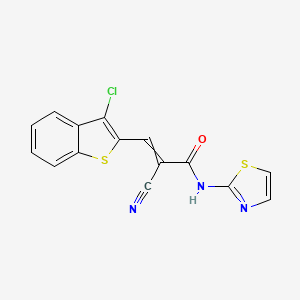
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2934966.png)
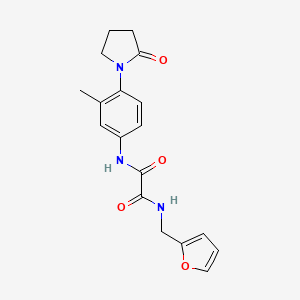
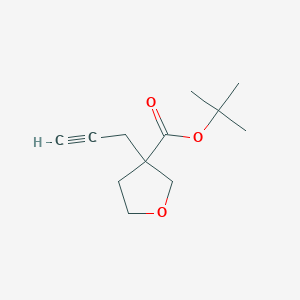
![2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934970.png)
![2-[[1-(3-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2934971.png)
![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)
![1-(3-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2934977.png)

